N-(Desmethyl)-tert-butyl Acetate Sildenafil
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Overview
Description
N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is primarily studied for its pharmacological properties and potential therapeutic applications. It is structurally related to sildenafil but has distinct chemical modifications that may influence its biological activity and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-(Desmethyl)-tert-butyl Acetate Sildenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and potential as a therapeutic agent.
Medicine: Explored for its potential use in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
Mechanism of Action
The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-(Desmethyl)-tert-butyl Acetate Sildenafil is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other PDE5 inhibitors. These modifications can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
Biological Activity
N-(Desmethyl)-tert-butyl Acetate Sildenafil is a chemical compound closely related to sildenafil, known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article examines its biological activity, pharmacodynamics, and potential therapeutic applications, drawing on diverse research findings.
Chemical Structure and Pharmacodynamics
This compound is a derivative of sildenafil, featuring distinct modifications that influence its biological properties. The compound's mechanism of action is primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This increase facilitates smooth muscle relaxation and vasodilation, especially in the corpus cavernosum during sexual stimulation .
The selectivity of this compound for PDE5 over other phosphodiesterases is significant. Studies indicate that it exhibits a 10-fold selectivity for PDE5 compared to PDE6, which is involved in phototransduction in the retina, and over 4,000-fold selectivity against PDE3 . This selectivity minimizes side effects associated with other PDE inhibitors.
Biological Activity and Therapeutic Applications
Erectile Dysfunction (ED) Treatment
The primary application of this compound is in the treatment of erectile dysfunction. Clinical studies have demonstrated its efficacy in improving erectile function. For example, a study involving 105 patients showed that 78.3% reported satisfaction with treatment outcomes when using sildenafil formulations . The compound's ability to enhance sexual performance is attributed to its pharmacological action on the nitric oxide-cGMP pathway.
Pulmonary Arterial Hypertension
Beyond ED, this compound has potential applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it can alleviate symptoms associated with this condition. Research indicates that similar PDE5 inhibitors can improve exercise capacity and hemodynamics in PAH patients .
Case Studies and Research Findings
A review of various studies highlights the biological activity and safety profile of this compound:
- Efficacy in ED : In a clinical trial assessing patient responses to sildenafil formulations, significant improvements were noted across various efficacy metrics including the International Index of Erectile Function (IIEF) scores .
- Safety Profile : No serious adverse events were reported in studies involving sildenafil formulations, reinforcing the safety of PDE5 inhibitors for long-term use .
- Bioequivalence Studies : Research comparing generic formulations with brand-name sildenafil found no significant differences in pharmacokinetic parameters, indicating that this compound maintains similar efficacy and safety profiles as established sildenafil products .
Data Table: Comparison of Efficacy Metrics
Study Parameter | Group 1 (n=25) | Group 2 (n=25) | Group 3 (n=25) | Group 4 (n=30) |
---|---|---|---|---|
Response Rate at V3 (%) | 100% | 75% | 65.2% | 84.2% |
Satisfaction Rate (%) | 81.6% | 61.5% | - | - |
Improvement in Sexual Activity (%) | 82.2% | - | - | - |
Properties
IUPAC Name |
tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPDTGUTMWVRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.